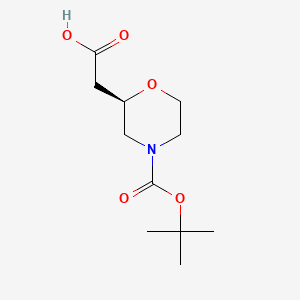

(R)-N-Boc-Morpholine-2-acetic acid

Übersicht

Beschreibung

®-N-Boc-Morpholine-2-acetic acid is a chiral compound that features a morpholine ring, a Boc (tert-butoxycarbonyl) protecting group, and an acetic acid moiety. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and its role as an intermediate in the production of various pharmaceuticals and biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-Morpholine-2-acetic acid typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Introduction of the Boc Protecting Group: The morpholine ring is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Acetic Acid Moiety Addition:

Industrial Production Methods: Industrial production of ®-N-Boc-Morpholine-2-acetic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: ®-N-Boc-Morpholine-2-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Hydrochloric acid for Boc deprotection.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of deprotected morpholine derivatives.

Wissenschaftliche Forschungsanwendungen

®-N-Boc-Morpholine-2-acetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

Industry: Employed in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of ®-N-Boc-Morpholine-2-acetic acid involves its role as an intermediate in various synthetic pathways. The Boc protecting group provides stability during reactions, allowing for selective deprotection and functionalization. The morpholine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, facilitating the formation of desired products.

Vergleich Mit ähnlichen Verbindungen

(S)-N-Boc-Morpholine-2-acetic acid: The enantiomer of ®-N-Boc-Morpholine-2-acetic acid, differing in its stereochemistry.

N-Boc-Morpholine-4-acetic acid: A similar compound with the Boc group attached to the nitrogen atom at the 4-position of the morpholine ring.

N-Boc-Piperidine-2-acetic acid: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-N-Boc-Morpholine-2-acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions in synthetic pathways. The presence of the Boc protecting group also provides versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

(R)-N-Boc-Morpholine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, biochemical properties, and applications in research and medicine.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 245.27 g/mol

- CAS Number : 766539-28-0

The compound features a morpholine ring with a tert-butoxycarbonyl (Boc) protecting group and an acetic acid moiety, which contributes to its solubility and reactivity in biological systems.

This compound exhibits its biological effects primarily through enzyme inhibition and modulation of biochemical pathways. The compound has been shown to interact with various molecular targets, influencing cellular processes such as:

- Enzyme Inhibition : It inhibits specific kinases involved in signal transduction pathways, which can lead to altered cellular responses.

- Biochemical Pathways : The compound affects metabolic pathways by modulating the activity of enzymes related to cell growth and differentiation .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against several bacterial strains, including multidrug-resistant (MDR) strains. The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens are summarized in Table 1 below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | < 0.03125 |

| Enterococcus faecalis | < 0.25 |

| Escherichia coli | 1 - 8 |

| Pseudomonas aeruginosa | 1 - 4 |

| Acinetobacter baumannii | 1 - 4 |

These results indicate that the compound possesses potent antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Its ability to inhibit key enzymes involved in cancer cell proliferation suggests that it may be effective in targeting specific cancer types. The inhibition of kinases involved in tumor growth pathways is particularly noteworthy, as this could lead to the development of new cancer therapies.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. For instance, studies have shown that modifications to the morpholine ring can enhance the compound's activity against specific bacterial strains while maintaining low toxicity profiles.

Example Study

In a study published by PubChem, various derivatives were synthesized and tested for their antibacterial properties. The findings indicated that certain modifications improved both solubility and bioavailability, which are critical factors for therapeutic efficacy .

Eigenschaften

IUPAC Name |

2-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBSISPMRGFJLDI-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654178 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257848-48-8 | |

| Record name | [(2R)-4-(tert-Butoxycarbonyl)morpholin-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.